2-Ethoxy-6-nitrophenol
Description
2-Ethoxy-6-nitrophenol is a phenolic compound characterized by an ethoxy (-OCH₂CH₃) substituent at the 2-position and a nitro (-NO₂) group at the 6-position of the aromatic ring. The ethoxy group enhances solubility in organic solvents compared to hydroxylated phenols, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and stability.
Properties
CAS No. |
855626-85-6 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-ethoxy-6-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,10H,2H2,1H3 |
InChI Key |
QDTKLGXJZHWDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-6-nitrophenol can be synthesized through a multi-step process involving the nitration of ethoxyphenol. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification steps, including recrystallization and distillation, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenols
Scientific Research Applications
2-Ethoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Ethoxy-6-nitrophenol and related compounds:
Functional Group Analysis
- Electron Effects: The ethoxy group in this compound donates electrons via resonance, reducing phenolic acidity compared to chloro-substituted analogs (e.g., 2-Chloro-6-methyl-3-nitrophenol, where Cl withdraws electrons, increasing acidity) . Nitro groups in all compounds enhance electrophilic substitution resistance but may participate in redox reactions.
- Solubility and Reactivity: Ethoxy and ester groups (e.g., in Methyl (2-chloro-6-nitrophenoxy)acetate ) improve organic-phase solubility, whereas amino groups (e.g., in 2-Amino-4-chloro-6-nitrophenol ) increase water affinity. Steric Hindrance: Methyl groups (e.g., in 2-Chloro-6-methyl-3-nitrophenol ) may restrict access to reactive sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
